molecular formula C10H10FN3O B2637847 4-(4-fluorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860785-00-8

4-(4-fluorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2637847
CAS No.: 860785-00-8
M. Wt: 207.208
InChI Key: VEGUUDSESVNSCE-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group and two methyl groups attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with acetylacetone in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as a pharmaceutical intermediate, with possible applications in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to specific targets, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
  • 4-(4-bromophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
  • 4-(4-methylphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Uniqueness

The presence of the fluorophenyl group in 4-(4-fluorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one imparts unique properties compared to its analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets. These properties make it a valuable compound for various applications, particularly in medicinal chemistry and drug development.

Properties

IUPAC Name

4-(4-fluorophenyl)-2,5-dimethyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O/c1-7-12-13(2)10(15)14(7)9-5-3-8(11)4-6-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGUUDSESVNSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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